molecular formula C19H30N2O3 B7928677 [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928677
M. Wt: 334.5 g/mol
InChI Key: QAYHTOMTVWMTRT-UHFFFAOYSA-N
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Description

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isopropyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxy-ethylamino group. The isopropyl-carbamic acid benzyl ester is then formed through esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity, protein interactions, and cellular pathways .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-15(2)21(18-11-7-6-10-17(18)20-12-13-22)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHTOMTVWMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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